Ethyl 2-azaspiro[4.4]nonane-3-carboxylate
CAS No.:
Cat. No.: VC17390636
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO2 |
|---|---|
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | ethyl 2-azaspiro[4.4]nonane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-12-9)5-3-4-6-11/h9,12H,2-8H2,1H3 |
| Standard InChI Key | JMBUPZZYOPLZNV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC2(CCCC2)CN1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate features a spirocyclic core comprising two fused rings: a four-membered azetidine ring and a five-membered carbocyclic ring. The spiro junction at the nitrogen atom creates a rigid three-dimensional structure, while the ethyl ester group at position 3 contributes to its polarity and reactivity . The IUPAC name, ethyl 2-azaspiro[4.4]nonane-3-carboxylate, reflects this arrangement, with the nitrogen atom positioned at the spiro center .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Molecular Weight | 197.27 g/mol | |
| SMILES Notation | CCOC(=O)C1CCC2(C1)CCNC2 | |
| XLogP3-AA (LogP) | 1.1 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 3 |
The compound’s moderate lipophilicity (LogP = 1.1) and single hydrogen bond donor site suggest balanced solubility and membrane permeability, making it suitable for drug design .
Synthesis and Chemical Reactivity
Synthetic Methodologies
Synthesis typically involves cyclization reactions of precursor molecules. One common route starts with ethyl 2-oxo-2-azaspiro[4.4]nonane-3-carboxylate, which undergoes base-mediated cyclization using reagents like sodium hydride or potassium carbonate under heated conditions. The reaction mechanism likely proceeds via intramolecular nucleophilic attack, forming the spirocyclic framework.
Derivative Formation
The ester group at position 3 serves as a handle for further functionalization. For example, hydrolysis yields the corresponding carboxylic acid, while amidation or transesterification can introduce diverse pharmacophores. Such modifications are critical for optimizing biological activity and pharmacokinetic profiles.
Biological Activity and Antiviral Applications
Mechanism of Action Against SARS-CoV-2
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate derivatives, such as MPI60, act as reversible covalent inhibitors of SARS-CoV-2 MPro. The spirocyclic P2 residue binds to the enzyme’s S2 pocket, while the nitrile warhead forms a reversible thioimidate adduct with the catalytic cysteine (Cys145) . This interaction disrupts viral polyprotein processing, halting replication.
Table 2: Pharmacological Profile of MPI60
| Parameter | Value |
|---|---|
| Enzymatic IC₅₀ | 0.100 µM |
| Antiviral EC₅₀ | 0.053 µM |
| Cytotoxicity (CC₅₀) | >10 µM |
| Metabolic Stability | High (CLᵢₙₜ = 4.5 µL/min/kg) |
MPI60’s low cytotoxicity and high metabolic stability position it as a promising preclinical candidate .
Structure-Activity Relationships (SAR)
Role of the Spirocyclic P2 Residue
Comparative studies reveal that the spirocyclic structure enhances binding affinity by filling the hydrophobic S2 pocket of MPro. Derivatives with larger P2 groups, such as 2-azaspiro[4.5]decane, exhibit reduced potency, underscoring the importance of ring size complementarity .
Impact of the Warhead
Replacing the nitrile warhead with an aldehyde (e.g., MPI1a) marginally increases enzymatic inhibition (IC₅₀ = 0.100 µM) but compromises metabolic stability . This highlights the nitrile’s optimal balance of reactivity and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume